![molecular formula C12H24N2O2 B14901981 2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methyl-2-morpholinopropyl)isobutyramide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is characterized by the presence of a morpholine ring and an isobutyramide group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Methyl-2-morpholinopropyl)isobutyramide typically involves the reaction of 2-methyl-2-morpholinopropylamine with isobutyryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of n-(2-Methyl-2-morpholinopropyl)isobutyramide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-(2-Methyl-2-morpholinopropyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
n-(2-Methyl-2-morpholinopropyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of n-(2-Methyl-2-morpholinopropyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Isobutyramide: A simpler analog with similar structural features but lacking the morpholine ring.
2-Methylpropanamide: Another related compound with a similar backbone but different functional groups.
Uniqueness
n-(2-Methyl-2-morpholinopropyl)isobutyramide is unique due to the presence of both the morpholine ring and the isobutyramide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-methyl-N-(2-methyl-2-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)11(15)13-9-12(3,4)14-5-7-16-8-6-14/h10H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
CMIWYULDGCWAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C)(C)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
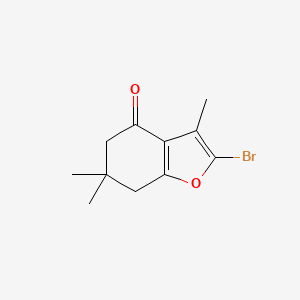

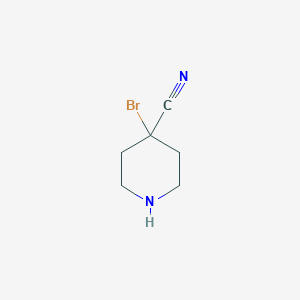
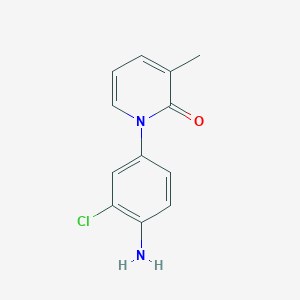
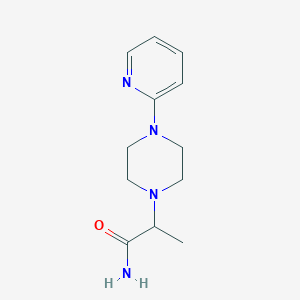
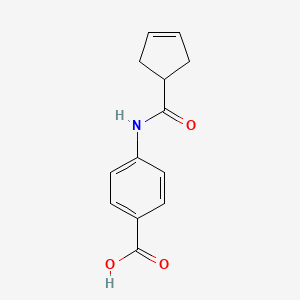
![8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
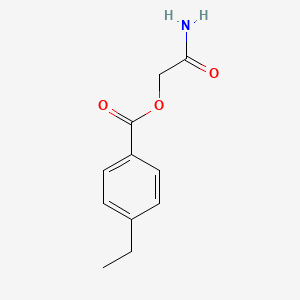
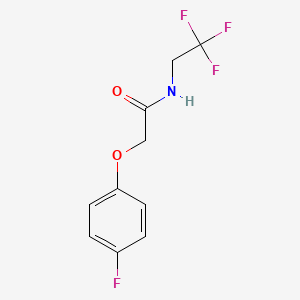
![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

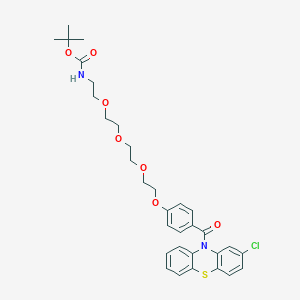
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
